

6-Bromo-2-methoxyquinoline CAS number 99455-05-7

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Compound of Interest

Compound Name: 6-Bromo-2-methoxyquinoline

Cat. No.: B1337744

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An In-depth Technical Guide to **6-Bromo-2-methoxyquinoline** (CAS: 99455-05-7)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **6-Bromo-2-methoxyquinoline**. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, reactivity, and application of this versatile chemical intermediate. The protocols and mechanistic discussions are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Compound Profile and Physicochemical Properties

6-Bromo-2-methoxyquinoline is a substituted quinoline, a heterocyclic aromatic scaffold that is a cornerstone of many pharmacologically active compounds.^[1] The strategic placement of a methoxy group at the 2-position and a bromine atom at the 6-position makes it a highly valuable and versatile building block. The electron-donating methoxy group influences the electronic properties of the quinoline ring, while the bromine atom serves as a key functional handle for a wide range of cross-coupling reactions, enabling the synthesis of diverse molecular architectures.^{[1][2]}

This compound is primarily utilized as an intermediate in organic and medicinal chemistry.[3] For instance, the closely related derivative, 3-benzyl-**6-bromo-2-methoxyquinoline**, is a key intermediate in the synthesis of Bedaquiline, a potent drug for treating tuberculosis.[4][5][6] This highlights the importance of the **6-bromo-2-methoxyquinoline** scaffold in developing novel therapeutics.

Table 1: Physicochemical Properties of **6-Bromo-2-methoxyquinoline**

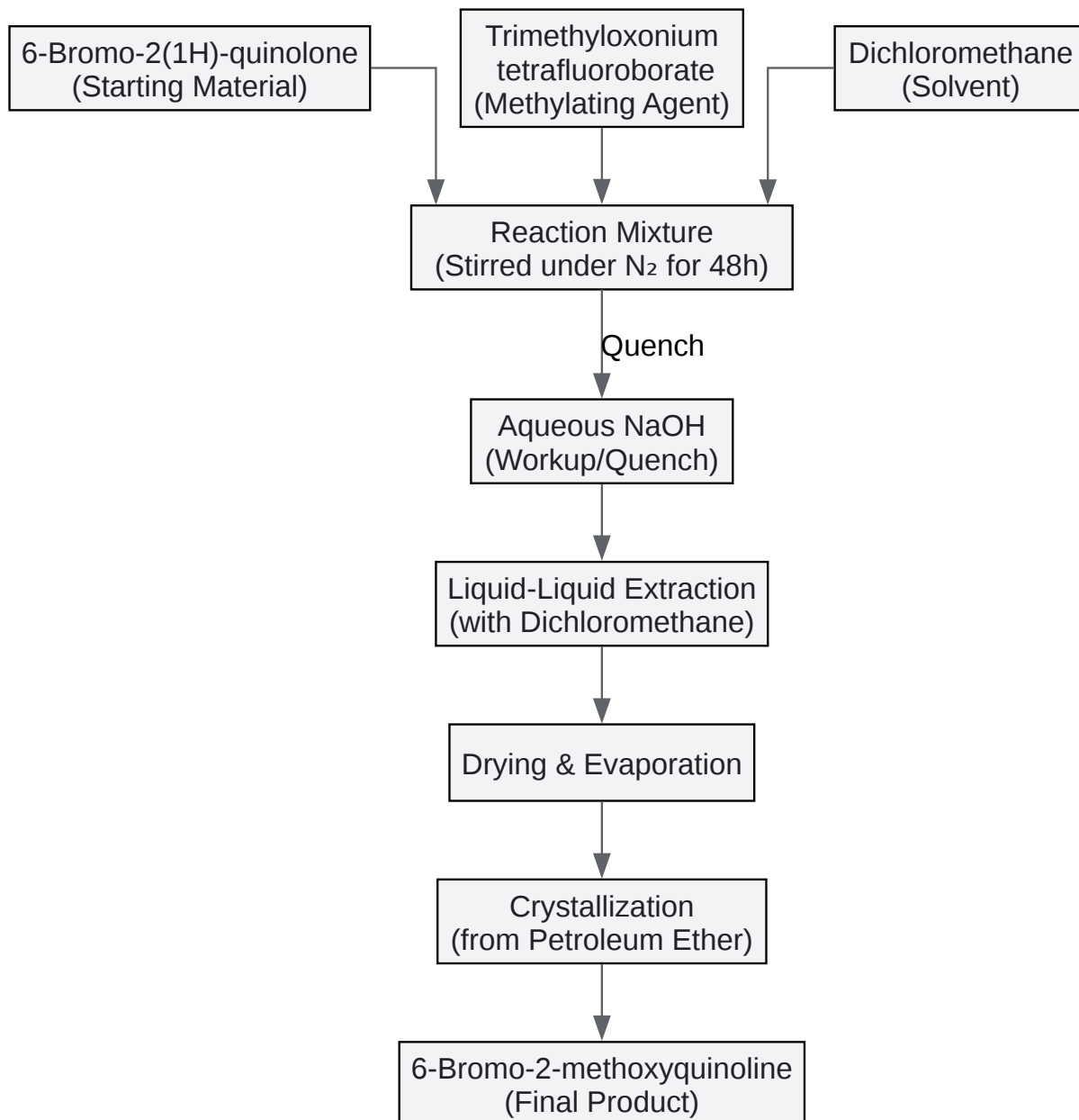
Property	Value	Source(s)
CAS Number	99455-05-7	[7][8]
Molecular Formula	C ₁₀ H ₈ BrNO	[7][9]
Molecular Weight	238.08 g/mol	[7][9]
Appearance	White to off-white crystalline powder	[3]
Melting Point	90-94 °C	[10]
Solubility	Soluble in organic solvents like dichloromethane, chloroform, methanol, and ethanol.	[3][10]
IUPAC Name	6-bromo-2-methoxyquinoline	[7]

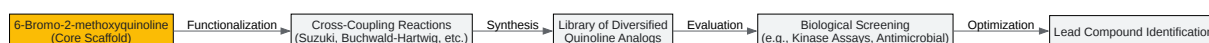
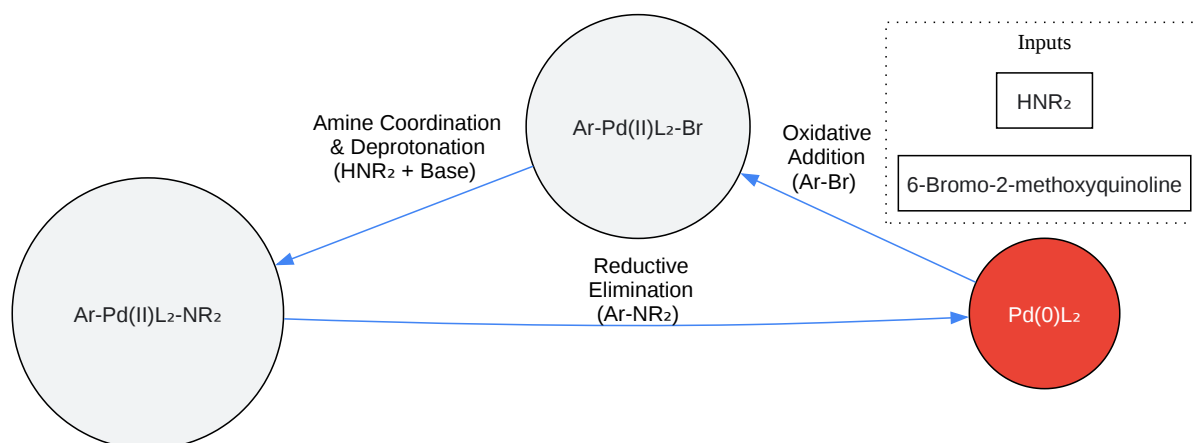
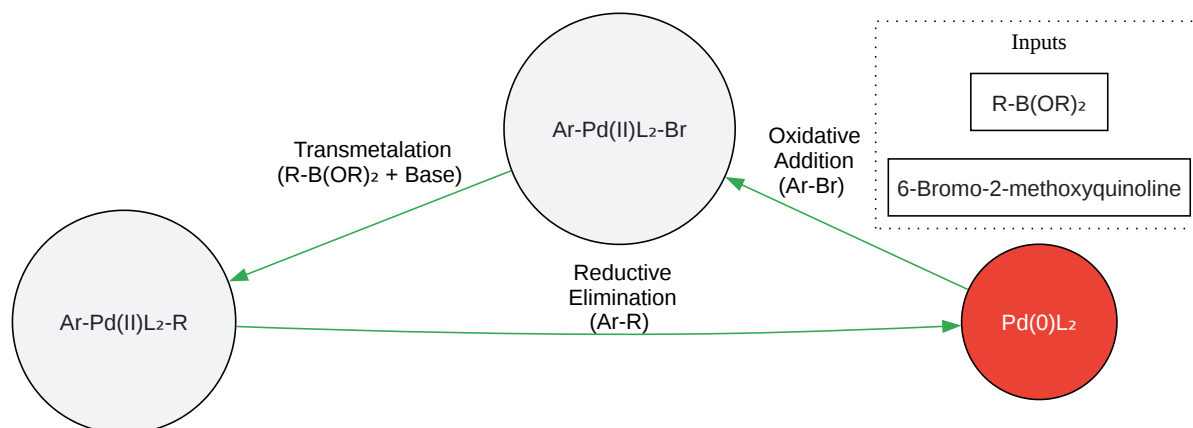
Synthesis and Mechanistic Rationale

The synthesis of **6-Bromo-2-methoxyquinoline** is most commonly achieved via the O-methylation of its corresponding quinolone precursor, 6-bromo-2(1H)-quinolone.

Synthetic Workflow: O-Methylation

The conversion from a quinolone to a methoxyquinoline is a critical step that alters the compound's reactivity, transforming a lactam into a more versatile ether functional group, which is less prone to N-alkylation side reactions in subsequent steps.





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